molecular formula C11H14N4O5 B1436870 3'-O-Methylinosine CAS No. 75479-64-0

3'-O-Methylinosine

Cat. No.: B1436870
CAS No.: 75479-64-0
M. Wt: 282.25 g/mol
InChI Key: ABXDBVMGRKZFRC-IOSLPCCCSA-N
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Description

3’-O-Methylinosine is a modified nucleoside derived from inosine. It is characterized by the presence of a methyl group attached to the 3’ oxygen of the ribose sugar. This compound is part of a broader class of methylated nucleosides, which play significant roles in various biological processes, including RNA modification and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Methylinosine typically involves the methylation of inosine. One common method includes the use of diazomethane as a methylating agent. In this process, inosine is dissolved in a suitable solvent such as methanol, and diazomethane is added to the solution. The reaction mixture is then stirred at room temperature until the methylation is complete. The product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of 3’-O-Methylinosine follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3’-O-Methylinosine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as ammonia or amines in an organic solvent under reflux conditions.

Major Products

Scientific Research Applications

3’-O-Methylinosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-O-Methylinosine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 3’ position can affect the hydrogen bonding and base-pairing properties of the nucleoside, leading to changes in RNA folding and stability. This modification can also impact RNA-protein interactions and the overall regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    Inosine: The parent compound of 3’-O-Methylinosine, lacking the methyl group at the 3’ position.

    2’-O-Methylinosine: Another methylated derivative with the methyl group at the 2’ position of the ribose.

    1-Methylinosine: Methylated at the 1 position of the purine base.

Uniqueness

3’-O-Methylinosine is unique due to its specific methylation pattern, which confers distinct chemical and biological properties. Compared to inosine, 3’-O-Methylinosine exhibits altered base-pairing and hydrogen bonding characteristics, making it a valuable tool for studying RNA modifications and their effects on cellular processes .

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDBVMGRKZFRC-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-O-Methylinosine
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3'-O-Methylinosine
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3'-O-Methylinosine
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3'-O-Methylinosine
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